molecular formula C12H13IN2O2 B7945302 tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate CAS No. 705262-62-0

tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B7945302
CAS No.: 705262-62-0
M. Wt: 344.15 g/mol
InChI Key: JCLOZQWFPPQKMX-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group and the iodine atom in the structure of this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate typically involves the iodination of a benzoimidazole derivative followed by the introduction of the tert-butyl ester group. One common method involves the reaction of 5-iodo-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The benzoimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed:

    Substitution Reactions: Products like azido or cyano derivatives.

    Oxidation Reactions: Oxidized benzoimidazole derivatives.

    Coupling Reactions: Biaryl compounds or other complex structures.

Scientific Research Applications

tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The benzoimidazole ring can bind to enzymes or receptors, modulating their activity. The iodine atom and tert-butyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another benzoimidazole derivative with a different substitution pattern.

    tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: A similar compound with a bromine atom instead of iodine.

Uniqueness: tert-Butyl 5-iodo-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and enhance the compound’s reactivity. The tert-butyl ester group also provides steric hindrance and influences the compound’s solubility and stability.

Properties

IUPAC Name

tert-butyl 5-iodobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLOZQWFPPQKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468603
Record name tert-Butyl 5-iodo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705262-62-0
Record name tert-Butyl 5-iodo-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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